Cas no 515845-97-3 (5-Bromo-2-butoxybenzonitrile)
5-Bromo-2-butoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-n-butoxybenzonitrile
- 5-BROMO-2-BUTOXYBENZONITRILE
- 5-bromo-2-butoxybenzenecarbonitrile
- 5-bromo-2-butoxy-benzonitrile
- 515845-97-3
- MFCD02257407
- AKOS000303793
- FT-0679454
- CS-0314744
- SCHEMBL4456952
- VS-05724
- DTXSID10408215
- DB-030371
- STK437234
- BBL016959
- ALBB-008951
- DTXCID20359067
- H24908
- 5-Bromo-2-butoxybenzonitrile
-
- MDL: MFCD02257407
- Inchi: 1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3
- InChI Key: YDQWWLJODKVJMT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C#N)C=1)OCCCC
Computed Properties
- Exact Mass: 253.01000
- Monoisotopic Mass: 253.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Color/Form: Yellow crystals
- Density: 1.4±0.1 g/cm3
- Boiling Point: 330.0±22.0 °C at 760 mmHg
- Flash Point: 153.4±22.3 °C
- Refractive Index: 1.554
- PSA: 33.02000
- LogP: 3.49968
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-Bromo-2-butoxybenzonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN3439
- Safety Instruction: H303+H313+H333
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2-butoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-2-butoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097118-5g |
5-Bromo-2-butoxybenzonitrile |
515845-97-3 | 95% | 5g |
$805.60 | 2023-09-01 | |
| TRC | B515845-50mg |
5-Bromo-2-butoxybenzonitrile |
515845-97-3 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B515845-100mg |
5-Bromo-2-butoxybenzonitrile |
515845-97-3 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B515845-500mg |
5-Bromo-2-butoxybenzonitrile |
515845-97-3 | 500mg |
$ 295.00 | 2022-06-01 | ||
| abcr | AB176734-500 mg |
5-Bromo-2-butoxybenzonitrile; . |
515845-97-3 | 500MG |
€254.60 | 2023-02-05 | ||
| abcr | AB176734-1 g |
5-Bromo-2-butoxybenzonitrile; . |
515845-97-3 | 1g |
€322.50 | 2023-05-07 | ||
| abcr | AB176734-5 g |
5-Bromo-2-butoxybenzonitrile; . |
515845-97-3 | 5g |
€907.00 | 2023-05-07 | ||
| abcr | AB176734-10g |
5-Bromo-2-butoxybenzonitrile; . |
515845-97-3 | 10g |
€1357.00 | 2025-03-19 | ||
| 1PlusChem | 1P003MXB-10g |
5-Bromo-2-butoxybenzonitrile |
515845-97-3 | >95% | 10g |
$1412.00 | 2025-02-18 | |
| 1PlusChem | 1P003MXB-5g |
5-Bromo-2-butoxybenzonitrile |
515845-97-3 | >95% | 5g |
$995.00 | 2025-02-18 |
5-Bromo-2-butoxybenzonitrile Suppliers
5-Bromo-2-butoxybenzonitrile Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-Bromo-2-butoxybenzonitrile
Introduction to 5-Bromo-2-butoxybenzonitrile (CAS No. 515845-97-3)
5-Bromo-2-butoxybenzonitrile, with the chemical formula C11H12BrN, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 515845-97-3, has garnered attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The presence of both bromine and nitrile functional groups makes it a valuable intermediate in synthetic chemistry, enabling a wide range of chemical transformations.
The structural uniqueness of 5-Bromo-2-butoxybenzonitrile lies in its aromatic ring system modified by a bromine substituent at the fifth position and a butoxy group at the second position, coupled with a nitrile group at the third position. This configuration not only enhances its reactivity but also opens up numerous possibilities for further functionalization. The compound's solubility profile and stability under various conditions further contribute to its utility in synthetic pathways.
In recent years, there has been a growing interest in exploring the pharmacological potential of 5-Bromo-2-butoxybenzonitrile. Its structural features suggest that it may interact with biological targets in ways that could be beneficial for drug development. Specifically, the bromine atom can serve as a handle for further derivatization, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, providing multiple avenues for structural diversification.
One of the most compelling aspects of 5-Bromo-2-butoxybenzonitrile is its role as a key intermediate in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The ability to modify its structure allows chemists to fine-tune its biological activity, making it a cornerstone in medicinal chemistry.
The synthesis of 5-Bromo-2-butoxybenzonitrile typically involves multi-step reactions starting from readily available aromatic precursors. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions, while the butoxy group can be installed via nucleophilic substitution or etherification reactions. The nitrile group is often introduced through cyanation reactions, which can be performed under various conditions depending on the substrate's nature.
The compound's behavior in different reaction conditions has been extensively studied to optimize its synthetic utility. For example, its reactivity towards palladium-catalyzed cross-coupling reactions has been explored, leading to the formation of biaryl compounds that are prevalent in many pharmaceuticals. Additionally, its stability under various solvents and temperatures has made it a preferred choice for researchers aiming to develop scalable synthetic routes.
The pharmacological evaluation of 5-Bromo-2-butoxybenzonitrile and its derivatives has revealed promising results in preclinical studies. These studies have highlighted its potential as a scaffold for developing new drugs targeting various diseases. The combination of the bromine and nitrile groups provides multiple sites for interaction with biological targets, which can be exploited to enhance drug efficacy and selectivity.
In conclusion, 5-Bromo-2-butoxybenzonitrile (CAS No. 515845-97-3) is a versatile compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel biologically active molecules. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to play an even greater role in the future of drug discovery and development.
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